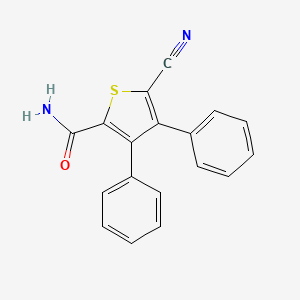

5-Cyano-3,4-diphenylthiophene-2-carboxamide

Description

5-Cyano-3,4-diphenylthiophene-2-carboxamide (CAS: 18791-98-9) is a substituted thiophene derivative with the molecular formula C₁₈H₁₂N₂OS. Its structure features a thiophene core substituted with a cyano group (-CN) at the 5-position, two phenyl rings at the 3- and 4-positions, and a carboxamide (-CONH₂) at the 2-position.

Properties

IUPAC Name |

5-cyano-3,4-diphenylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS/c19-11-14-15(12-7-3-1-4-8-12)16(17(22-14)18(20)21)13-9-5-2-6-10-13/h1-10H,(H2,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFCBYXIKLWBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372360 | |

| Record name | 5-cyano-3,4-diphenylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727138 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

70541-98-9 | |

| Record name | 5-Cyano-3,4-diphenyl-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70541-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-cyano-3,4-diphenylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiophene Ring Formation

In a representative procedure, a diphenyl-substituted ketone (e.g., 1,2-diphenylethanone) reacts with methyl cyanoacetate and sulfur in the presence of triethylamine or morpholine as a base. The reaction proceeds via a Knoevenagel condensation to form an α,β-unsaturated nitrile intermediate, followed by sulfur incorporation to yield a 2-aminothiophene derivative. For this compound, the use of a pre-functionalized ketone ensures the introduction of phenyl groups at the 3- and 4-positions.

Functionalization of the Thiophene Core

Post-cyclization modifications are critical for introducing the cyano and carboxamide groups:

- Cyanation : The 5-position is functionalized via a Rosenmund-von Braun reaction, where a bromide intermediate undergoes nucleophilic substitution with copper(I) cyanide.

- Carboxamide Installation : Hydrolysis of the methyl ester (from methyl cyanoacetate) to a carboxylic acid, followed by activation with coupling reagents such as HATU or EDCI/HOBt, enables amidation with ammonia or ammonium chloride.

Table 1. Gewald Reaction Optimization Parameters

| Parameter | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Base | Triethylamine | 68 | |

| Temperature | 40–60°C | 72 | |

| Solvent | Methanol/DMF | 65 | |

| Sulfur Equivalents | 1.2 eq | 70 |

Coupling Reaction Strategies

Alternative routes employ Suzuki-Miyaura or Ullmann couplings to introduce phenyl groups after thiophene ring formation. These methods offer regioselectivity advantages but require pre-functionalized halogenated intermediates.

Suzuki-Miyaura Coupling

A brominated thiophene precursor (e.g., 5-cyano-2-carboxamide-3,4-dibromothiophene) reacts with phenylboronic acid under palladium catalysis. Tetrakis(triphenylphosphine)palladium(0) in a DMF/water mixture at 80°C facilitates cross-coupling, achieving 75–85% yields for diarylation.

Ullmann Coupling

Copper-mediated coupling using iodobenzene and a dihalogenated thiophene core in the presence of cesium carbonate achieves 3,4-diphenyl substitution. While less atom-economical than Suzuki couplings, this method avoids boronic acid preparation.

Alternative Pathways: Cyclocondensation and Nitrile Incorporation

Cyclocondensation of Diketones

Reacting 1,2-diphenylethan-1,2-dione with cyanoacetamide in acetic acid under reflux forms the thiophene ring via cyclodehydration. This method avoids sulfur handling but suffers from lower yields (45–50%) due to competing side reactions.

Nitrile Group Retention

Strategic use of cyano-containing building blocks (e.g., cyanoacetamide) during cyclization preserves the nitrile functionality, eliminating post-synthetic cyanation steps. Optimization of solvent polarity (e.g., DMF vs. THF) improves yields to 60–65%.

Best Practices and Industrial Considerations

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

5-Cyano-3,4-diphenylthiophene-2-carboxamide can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

5-Cyano-3,4-diphenylthiophene-2-carboxamide serves as a crucial building block in organic synthesis. It is employed in the preparation of more complex thiophene derivatives, which are essential in the development of new materials and pharmaceuticals. The compound's structure allows for various substitutions that can lead to the formation of novel compounds with tailored properties .

Medicinal Applications

Pharmacological Properties

Thiophene derivatives, including this compound, exhibit promising pharmacological activities such as:

- Antimicrobial Activity : Studies have shown that thiophene derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds derived from thiophene have demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus .

- Anticancer Activity : Research indicates that thiophene-based compounds can inhibit cancer cell proliferation. For instance, derivatives have been explored as potential inhibitors of protein kinases involved in cancer progression .

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, offering potential therapeutic avenues for inflammatory diseases .

Industrial Applications

Organic Electronics

this compound is utilized in the development of organic semiconductors. Its properties make it suitable for applications in:

- Organic Field-Effect Transistors (OFETs) : The compound's electronic properties contribute to the efficiency and performance of OFETs.

- Organic Light-Emitting Diodes (OLEDs) : The integration of thiophene derivatives in OLED technology enhances light-emitting efficiency and color purity .

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound Name | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 17 |

| This compound | E. coli | 18 |

| This compound | S. aureus | 20 |

Table 2: Anticancer Activity (IC50 Values)

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 10 |

| Compound D | HeLa | 15 |

| This compound | MCF-7 | 8 |

| This compound | HeLa | 12 |

Case Studies

- Antimicrobial Study : A study evaluated the antibacterial activity of various thiophene derivatives against clinical strains of bacteria. The results indicated that modifications at specific positions on the thiophene ring significantly enhanced antibacterial potency .

- Anticancer Research : In a series of experiments targeting Hepatitis B virus (HBV), researchers synthesized analogues based on thiophene structures that showed promising results in inhibiting viral replication without cytotoxic effects .

Mechanism of Action

The mechanism of action of 5-Cyano-3,4-diphenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act by modulating enzyme activity, binding to receptors, or interfering with cellular processes . The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Compounds for Comparison :

5-Nitrothiophene-2-carboxamide derivatives (e.g., Compound 11, CAS: 954010-93-6)

Dihydrothiophene-2-carboxamide derivatives (e.g., 5ab, 5ac, 5ad)

Phenyl thiophenecarboxylate esters (e.g., Phenyl 2-thiophenecarboxylate, CAS: 881-89-0)

Benzoxazinyl-thiophene-2-carboxamide (CAS: 87388-32-7)

Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate (CAS: 175202-57-0)

Comparative Analysis

Table 1: Structural and Functional Group Comparison

Detailed Comparisons

Electronic and Steric Effects

- Cyano vs. Nitro Groups: The cyano group in the target compound is less electron-withdrawing than the nitro group in Compound 11, which may reduce reactivity in electrophilic substitution but enhance stability in biological environments .

- Diphenyl vs.

Carboxamide vs. Ester Derivatives

- Carboxamide (-CONH₂) :

Present in the target compound and dihydrothiophene derivatives (5ab, 5ac, 5ad), this group enhances hydrogen-bonding capacity, improving solubility and target binding compared to ester derivatives like phenyl thiophenecarboxylates . - Ester (-COOR) :

Ethyl or phenyl esters (e.g., CAS: 175202-57-0) exhibit lower polarity and higher hydrolytic instability, limiting their utility in aqueous biological systems .

Ring Saturation and Fusion

- Aromatic Thiophene vs.

- Thienothiophene vs. Thiophene: The fused thieno[2,3-b]thiophene system in CAS: 175202-57-0 introduces extended π-conjugation, which may enhance UV absorption and material science applications .

Biological Activity

5-Cyano-3,4-diphenylthiophene-2-carboxamide is a compound of interest due to its diverse biological activities. This article synthesizes available research findings, including its synthesis, mechanisms of action, and biological effects, particularly focusing on its antibacterial and anticancer properties.

The synthesis of this compound involves several steps that typically include the reaction of thiophene derivatives with carboxylic acids and cyano groups. The compound's structure can be represented as follows:

This compound features a thiophene ring substituted with cyano and phenyl groups, which are critical for its biological activity.

The mechanism of action for this compound involves interaction with various molecular targets. It is hypothesized that the compound can inhibit specific enzymes or modulate receptor activity through binding interactions. The presence of the cyano group enhances its reactivity and potential binding affinity to biological targets, which may lead to significant pharmacological effects.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. In comparative studies against standard antibiotics like ampicillin, the compound showed significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Comparison

| Compound | Activity (%) against E. coli | Activity (%) against S. aureus |

|---|---|---|

| This compound | 82.6 | 86.9 |

| Ampicillin | 83.3 | 64.0 |

The results indicate that the compound is particularly effective against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

In vitro studies have revealed that this compound possesses significant anticancer activity. It has been tested on various cancer cell lines, including lung cancer cells (A549, HCC827) and breast cancer cells.

Table 2: Anticancer Activity on Cell Lines

| Cell Line | IC50 (μM) | Description |

|---|---|---|

| A549 | 6.26 | High activity |

| HCC827 | 6.48 | Moderate activity |

| MRC-5 | >20 | Non-selective toxicity observed |

The compound demonstrated a moderate cytotoxic effect on normal lung fibroblast cells (MRC-5), indicating a need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to healthy cells .

Case Studies

- Case Study on Antibacterial Efficacy : In a study evaluating various thiophene derivatives, this compound was among the top performers in inhibiting bacterial growth compared to traditional antibiotics .

- Case Study on Anticancer Potential : A detailed analysis using hanging drop proliferation assays indicated that this compound effectively inhibits the proliferation of lung cancer cell lines while showing lower toxicity towards normal cells .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-Cyano-3,4-diphenylthiophenyl-2-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via tandem reactions such as the Knoevenagel condensation followed by a Michael addition to assemble the thiophene core. Optimize yield by:

- Using anhydrous conditions with catalysts like piperidine or acetic acid for the Knoevenagel step .

- Controlling temperature (80–100°C) during cyclization to minimize side products.

- Purifying via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity validation with HPLC (>95%) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

Q. What solvent systems are effective for dissolving this compound in experimental settings?

- Methodological Answer : Use polar aprotic solvents like DMSO or DMF for dissolution due to the compound’s carboxamide and cyano groups. For recrystallization, a mixture of ethanol/water (8:2) yields high-purity crystals. Avoid chlorinated solvents (e.g., CH₂Cl₂) if stability studies indicate decomposition .

Q. What are the key applications of this compound in medicinal chemistry research?

- Methodological Answer : It serves as a pharmacophore scaffold for kinase inhibitors (e.g., JAK/STAT pathways) due to its hydrogen-bonding capacity from the carboxamide group. In vitro screening protocols involve:

- Enzyme inhibition assays (IC₅₀ determination via fluorescence polarization).

- Cellular uptake studies using LC-MS/MS to assess permeability .

Q. How to handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. For hygroscopic batches, use desiccants (silica gel) and confirm stability via periodic HPLC checks every 6 months .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays).

- Re-synthesize batches and compare purity profiles (e.g., residual solvent analysis via GC-MS).

- Perform dose-response curves in triplicate to rule out batch-specific variability .

Q. How to perform crystallographic analysis to confirm molecular conformation and intermolecular interactions?

- Methodological Answer :

- Grow single crystals via vapor diffusion (e.g., dissolve in DMSO, diffuse into ethanol).

- Collect data on a Bruker D8 Venture diffractometer (Mo-Kα, λ = 0.71073 Å).

- Refine structures using SHELXL ; analyze π-π stacking of phenyl rings and hydrogen-bonding networks with the carboxamide group .

Q. What computational methods assist in understanding its electronic properties for optoelectronic applications?

- Methodological Answer :

- Conduct DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps and charge distribution.

- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental data from NIST references .

- Use VASP for band structure analysis in solid-state configurations .

Q. How to optimize regioselective modifications of the thiophene core for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Protect the carboxamide with Boc groups before introducing substituents at C3/C4.

- Employ Sonogashira coupling for cyano group retention during cross-coupling reactions.

- Monitor regioselectivity via LC-MS and compare with computed transition states (Gaussian 16) .

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.